(E)-methyl 4-(1-cinnamoylpiperidin-4-yl)benzoate
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Overview
Description
(E)-methyl 4-(1-cinnamoylpiperidin-4-yl)benzoate is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 4-(1-cinnamoylpiperidin-4-yl)benzoate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization reactions involving amines and aldehydes.
Introduction of the Cinnamoyl Group: The cinnamoyl group can be introduced via a condensation reaction between cinnamaldehyde and the piperidine derivative.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of piperidine derivatives often involves catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 4-(1-cinnamoylpiperidin-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cinnamoyl group to a saturated alkyl chain.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, and various substituted piperidine derivatives .
Scientific Research Applications
(E)-methyl 4-(1-cinnamoylpiperidin-4-yl)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of (E)-methyl 4-(1-cinnamoylpiperidin-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with various receptors and enzymes in the body, leading to its pharmacological effects . The cinnamoyl group may also contribute to its biological activity by interacting with cellular components .
Comparison with Similar Compounds
Similar Compounds
Evodiamine: Another piperidine alkaloid with potential anticancer effects.
Matrine: A piperidine alkaloid known for its antimicrobial and anticancer activities.
Uniqueness
(E)-methyl 4-(1-cinnamoylpiperidin-4-yl)benzoate is unique due to its specific combination of the piperidine and cinnamoyl moieties, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives .
Properties
IUPAC Name |
methyl 4-[1-[(E)-3-phenylprop-2-enoyl]piperidin-4-yl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-26-22(25)20-10-8-18(9-11-20)19-13-15-23(16-14-19)21(24)12-7-17-5-3-2-4-6-17/h2-12,19H,13-16H2,1H3/b12-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLAUSFRBKHAPU-KPKJPENVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CCN(CC2)C(=O)C=CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)C2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.